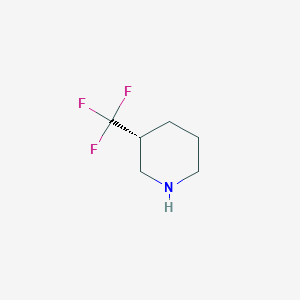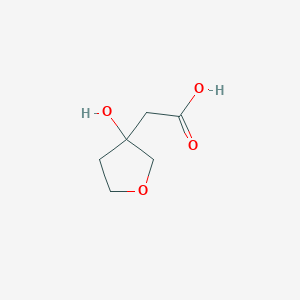
Ethyl 3,5-difluoro-4-(prop-2-ynylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-difluoro-4-(prop-2-ynylamino)benzoate is a chemical compound with the molecular formula C12H11F2NO2 It is a derivative of benzoate, characterized by the presence of two fluorine atoms and a prop-2-ynylamino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-difluoro-4-(prop-2-ynylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzoic acid and propargylamine.
Esterification: The 3,5-difluorobenzoic acid is first esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 3,5-difluorobenzoate.
Amidation: The ethyl 3,5-difluorobenzoate is then reacted with propargylamine under suitable conditions, such as heating in the presence of a base like triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-difluoro-4-(prop-2-ynylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The prop-2-ynylamino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3,5-difluoro-4-(prop-2-ynylamino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3,5-difluoro-4-(prop-2-ynylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynylamino group may play a crucial role in binding to these targets, while the fluorine atoms can influence the compound’s overall reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,5-difluoro-4-aminobenzoate: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.
Ethyl 3,5-difluoro-4-(methylamino)benzoate: Contains a methylamino group instead of a prop-2-ynylamino group, leading to different chemical properties.
Ethyl 3,5-difluoro-4-(ethylamino)benzoate: Similar structure but with an ethylamino group, which may result in different interactions with molecular targets.
Uniqueness
Ethyl 3,5-difluoro-4-(prop-2-ynylamino)benzoate is unique due to the presence of the prop-2-ynylamino group, which can participate in specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 3,5-difluoro-4-(prop-2-ynylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c1-3-5-15-11-9(13)6-8(7-10(11)14)12(16)17-4-2/h1,6-7,15H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDPHZUNZOVRHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)NCC#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)



![3-[2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2376330.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2376337.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate](/img/structure/B2376339.png)

![(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2376343.png)


